molecular formula C25H22N4O8 B1681762 Streptonigrin CAS No. 1079893-79-0

Streptonigrin

Cat. No.: B1681762
CAS No.: 1079893-79-0
M. Wt: 506.5 g/mol
InChI Key: PVYJZLYGTZKPJE-UHFFFAOYSA-N
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Description

Streptonigrin is an aminoquinone alkaloid isolated from the bacterium Streptomyces flocculus. It is known for its potent antitumor and antibacterial properties. Initially discovered in the late 1950s, this compound has been the subject of extensive research due to its unique chemical structure and significant biological activities .

Mechanism of Action

Target of Action

Streptonigrin, an aminoquinone antitumor and antibacterial antibiotic , primarily targets the SUMO-specific protease SENP1 and β-catenin . SENP1 is a crucial enzyme involved in the post-translational modification of proteins, while β-catenin is a key player in the Wnt signaling pathway, which is often dysregulated in cancer .

Mode of Action

This compound binds to SENP1 on the surface where SUMO binds, disrupting the SENP1-SUMO1 interaction . This binding is facilitated by aromatic π stacking interactions . In the case of β-catenin, this compound acts as an inhibitor of β-catenin/Tcf signaling . Furthermore, this compound binds irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H .

Biochemical Pathways

This compound affects the SUMOylation pathway and the Wnt/β-catenin signaling pathway . Increased global SUMOylation levels are observed upon treatment with this compound . In the Wnt/β-catenin signaling pathway, this compound acts as an inhibitor, affecting the activity of β-catenin .

Pharmacokinetics

It is known that the compound’s antineoplastic activity requires reductive activation by xanthine-converting enzymes

Result of Action

This compound’s interaction with its targets leads to increased global SUMOylation levels and a reduced level of hypoxia-inducible factor alpha (HIF1α) . It also has a cytotoxic effect against β-catenin-activated human cancer cells . Moreover, this compound has been shown to cause an increase in heterochromatin without significantly affecting cell proliferation and viability .

Action Environment

Additionally, the biology of Streptomyces flocculus, the bacterium that produces this compound, suggests that environmental stress can impact the expressed phenotypes

Biochemical Analysis

Biochemical Properties

Streptonigrin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the SUMO-specific protease SENP1 . This compound binds to SENP1 on the surface where SUMO binds and disrupts SENP1-SUMO1 interaction .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment results in increased global SUMOylation levels and reduced level of hypoxia-inducible factor alpha (HIF1α) . It also causes a first-order decline in the viability of bacteria .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds and inhibits the SUMO-specific protease SENP1 . NMR studies have identified that this compound binds to SENP1 on the surface where SUMO binds and disrupts SENP1-SUMO1 interaction . It also inhibits the replication of oncorna virus in vitro and in vivo .

Subcellular Localization

This compound-treated cells exhibit compacted DNA foci in the nucleus that co-localize with Heterochromatin Protein 1 alpha (HP1α)

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves multiple steps, including the formation of a key pentasubstituted pyridine fragment. This is achieved through ring-closing metathesis, which is a crucial step in the synthesis . The synthesis typically involves the use of ethyl glyoxalate as a starting material, and the process includes several oxidation and reduction steps to achieve the final product .

Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces flocculus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of this compound with basic hydrogen peroxide produces tribasic streptonigric acid, while oxidation with basic permanganate forms tetrabasic streptonigrinic acid .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Streptonigrin is unique among aminoquinone antibiotics due to its potent antitumor activity and the specific mechanism involving metal cations and redox reactions. Similar compounds include:

This compound stands out due to its specific interaction with metal cations and its ability to generate reactive oxygen species, making it a unique tool in both research and potential therapeutic applications .

Properties

IUPAC Name

5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYJZLYGTZKPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960034
Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

74.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532976
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3930-19-6
Record name Streptonigrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3930-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptonigrin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name streptonigrin
Source DTP/NCI
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Record name streptonigrin
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Record name 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid
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Record name Rufocromomycin
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Record name STREPTONIGRIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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